molecular formula C10H10ClN3O4 B14431416 N'-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea CAS No. 80251-30-5

N'-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea

Cat. No.: B14431416
CAS No.: 80251-30-5
M. Wt: 271.66 g/mol
InChI Key: AVLYOMOTASSHJT-UHFFFAOYSA-N
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Description

“N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a benzodioxole ring, a chloroethyl group, and a nitrosourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via alkylation reactions using chloroethylamine.

    Formation of the Nitrosourea Moiety: The nitrosourea group can be formed by reacting the intermediate with nitrosyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the nitrosourea moiety.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the nitrosourea moiety.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly its interaction with DNA.

    Medicine: Investigated for its potential use in chemotherapy due to its DNA-alkylating properties.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis. The nitrosourea moiety also contributes to the compound’s cytotoxic effects by generating reactive intermediates that further damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.

    Lomustine (CCNU): Similar in structure and function, used for treating brain tumors.

    Semustine (MeCCNU): A methylated derivative of nitrosourea with similar applications.

Uniqueness

“N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” is unique due to the presence of the benzodioxole ring, which may impart additional biological activity or modify its pharmacokinetic properties compared to other nitrosoureas.

Properties

CAS No.

80251-30-5

Molecular Formula

C10H10ClN3O4

Molecular Weight

271.66 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(2-chloroethyl)-1-nitrosourea

InChI

InChI=1S/C10H10ClN3O4/c11-3-4-14(13-16)10(15)12-7-1-2-8-9(5-7)18-6-17-8/h1-2,5H,3-4,6H2,(H,12,15)

InChI Key

AVLYOMOTASSHJT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)N(CCCl)N=O

Origin of Product

United States

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